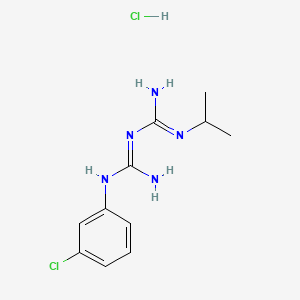

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17Cl2N5 and its molecular weight is 290.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .

Mode of Action

m-CPBG acts as an agonist at the 5-HT3 receptor . It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes . This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Biochemical Pathways

Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . This suggests that m-CPBG may have potential effects on heart rate regulation .

Análisis Bioquímico

. . .

Biochemical Properties

1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor . It acts as an allosteric agonist and modulator of this receptor . The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity .

Cellular Effects

The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor . As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity .

Actividad Biológica

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, commonly known as biguanide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H14ClN5. It belongs to the biguanide class of compounds, which are characterized by a central guanidine structure with various substitutions that influence their biological activity.

The biological activity of biguanides is primarily attributed to their interaction with multiple biological targets. Key mechanisms include:

- Inhibition of Mitochondrial Respiration : Biguanides can inhibit mitochondrial complex I, leading to decreased ATP production and altered cellular metabolism.

- Modulation of AMPK Pathway : They activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

- Antimicrobial Activity : Some studies indicate that biguanides exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes.

Antidiabetic Effects

Biguanides, particularly metformin (a well-known derivative), have been extensively studied for their antidiabetic effects. They improve insulin sensitivity and reduce hepatic glucose production. Research shows that this compound may share similar properties, potentially benefiting type 2 diabetes management.

Anticancer Properties

Recent studies suggest that biguanides may exert anticancer effects through various mechanisms:

- Inhibition of Tumor Growth : They can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Synergistic Effects with Chemotherapy : Some research indicates that combining biguanides with chemotherapeutic agents may enhance therapeutic efficacy.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Increases insulin sensitivity | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts microbial membranes |

Case Study: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The compound activated AMPK signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Study: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The findings suggest potential applications in cancer therapy, particularly in combination with existing chemotherapeutics.

Propiedades

Número CAS |

1071546-52-5 |

|---|---|

Fórmula molecular |

C11H17Cl2N5 |

Peso molecular |

290.19 g/mol |

Nombre IUPAC |

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |

Clave InChI |

TUBIBEKUWYLPLO-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

SMILES canónico |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

Sinónimos |

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.